N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide
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Overview
Description
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide is a complex organic compound that features a unique structure combining a pyrrolidinone ring, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often synthesized through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the pyrrolidinone and thiadiazole intermediates with a benzamide derivative under conditions such as peptide coupling reagents (e.g., EDC, DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide shares similarities with other compounds containing pyrrolidinone, thiadiazole, and benzamide moieties.
Examples: Compounds such as N-{5-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide and N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(methylcarbonyl)amino]benzamide.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C27H23N5O3S |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
3-benzamido-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C27H23N5O3S/c1-17-8-5-6-13-22(17)32-16-20(15-23(32)33)26-30-31-27(36-26)29-25(35)19-11-7-12-21(14-19)28-24(34)18-9-3-2-4-10-18/h2-14,20H,15-16H2,1H3,(H,28,34)(H,29,31,35) |
InChI Key |
OFYCYIKWBCNTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=CC=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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